N,N-Diethyldodecane-1-sulfonamide
Description
N,N-Diethyldodecane-1-sulfonamide (CAS 112-52-7) is a sulfonamide derivative characterized by a 12-carbon alkyl chain (dodecane) with a sulfonamide group (-SO₂-NR₂) at the terminal position, where the nitrogen atoms are substituted with ethyl groups. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of sodium hydride and ethyl iodide with a benzenesulfonamide precursor in N,N-dimethylformamide, followed by crystallization from methanol .
Properties
CAS No. |
106917-35-5 |
|---|---|
Molecular Formula |
C16H35NO2S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N,N-diethyldodecane-1-sulfonamide |
InChI |
InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3 |
InChI Key |
CWACMSUHGZAQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Dodecane-1-sulfonyl chloride+Diethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamides.
Industry: Utilized in the production of polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Key Observations :
- Chain Length : The 12-carbon chain in this compound provides superior hydrophobicity compared to shorter-chain analogs like N,N-Dibenzyloctane-1-sulfonamide, making it more suitable for lipid bilayer interactions .
- Aromatic sulfonamides (e.g., naphthalene derivatives) exhibit distinct electronic properties due to conjugation, unlike aliphatic counterparts .
Compounds with Cyclic or Hybrid Functional Groups
Key Observations :
- Cyclic Moieties : Azetidine and tetrahydrothiophene rings introduce conformational constraints, enhancing target specificity and metabolic stability compared to linear alkyl chains .
- Functional Group Synergy : Hybrid structures combining sulfonamide with nitro or benzodioxane groups (e.g., and ) demonstrate multifunctional bioactivity, unlike this compound, which is primarily structurally simplistic .
Alkylamine Derivatives with Similar Chain Lengths
| Compound Name | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 1,12-Diaminododecane | C₁₂H₂₈N₂ | Unsubstituted amine | Nylon synthesis; crosslinking agent |
| N,N'-Diethyl-1,12-diaminododecane | C₁₄H₃₄N₂ | Diethyl on N | Enhanced solubility in organic solvents |
Key Observations :
- Role of Sulfonamide vs. Amine: Unlike diaminododecane derivatives, this compound’s sulfonamide group increases acidity (pKa ~10–11), enabling pH-dependent solubility .
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